N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-5,11,13H,6-7H2,1H3,(H,12,14) |
InChI Key |
AQQSCRIKHUKVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide typically involves the reaction of tetrahydroquinoline with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can produce tetrahydroquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted tetrahydroquinolines.
Scientific Research Applications
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide has found applications in several scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide is structurally similar to other tetrahydroquinoline derivatives, such as N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide and N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide. its unique substitution pattern and molecular structure confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Structural Analogues
Positional Isomers
- N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide (CID 19697545): This isomer differs in the acetamide group’s position (3-yl vs. 2-yl). Computational studies predict a collision cross-section of 177.5 Ų for this isomer, suggesting distinct physicochemical behavior compared to the 2-yl derivative .
Substituted Derivatives
- N,N-Dimethyl-2-(3,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-2-yl)acetamide (3i): Methyl groups at the 3,7,8-positions introduce steric hindrance and lipophilicity. Synthesized in 22% yield as a 3:2 diastereomeric mixture, this compound demonstrates how alkylation impacts synthetic complexity and stereochemical outcomes .
- 2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide: The trifluoroacetamide group enhances electron-withdrawing effects, increasing metabolic resistance compared to the parent acetamide. This derivative’s isoquinoline core also modifies π-π stacking interactions in biological targets .
RORγ Inverse Agonists
- Compound 6 (): N-(1-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide acts as a RORγ inverse agonist with EC50 <30 µmol/L. The 6-yl acetamide and fluorinated benzyl group synergistically enhance binding to the RORγ ligand-binding domain (LBD), outperforming analogs like SR1555 (IC50 1.5 µmol/L) and ML209 (IC50 51 nmol/L) in specificity .
Hybrid Molecules
- Tacrine-Coumarin-Acetamide Hybrids (2a–2c): These hybrids (e.g., 2a: EC50 ~1–3 µmol/L) combine acetylcholinesterase inhibition (tacrine moiety) with topoisomerase modulation (coumarin). The acetamide linker optimizes spatial orientation for dual-target activity, contrasting with the simpler tetrahydroquinolin-2-ylacetamide’s undefined bioactivity .
Biological Activity
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline structure with an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 194.24 g/mol. The unique structural characteristics contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby disrupting disease processes. For example, it can bind to the active sites of certain enzymes, preventing substrate binding and catalytic activity.
- Receptor Modulation : It may also interact with receptors to modulate signaling pathways associated with cell proliferation and apoptosis.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. Its derivatives have been shown to be effective against both gram-positive and gram-negative bacteria .
Anticancer Properties : this compound has demonstrated potential anticancer effects in various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple mechanisms.
Comparative Analysis
To better understand the significance of this compound's biological activity, it can be compared with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(1,2,3,4-Tetrahydroquinolin-5-yl)acetamide | Tetrahydroquinoline derivative | Anticancer properties |
| N-(naphthalen-2-yl)acetamide | Aromatic amide | Antiproliferative activity |
| 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin)butanamide | Tetrahydroquinoline derivative | Antimicrobial and anticancer |
This table illustrates the diverse pharmacological profiles of related compounds and highlights the unique substitution pattern of this compound that may enhance its solubility and bioavailability compared to others .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Aldrichimica Acta demonstrated that derivatives of tetrahydroquinoline exhibited potent antimicrobial effects against various bacterial strains. The mechanism was attributed to DNA degradation in bacteria .
- Anticancer Activity : Research indicated that this compound induced apoptosis in human leukemia HL-60 cells. The study noted that the compound's ability to disrupt cellular signaling pathways contributed to its anticancer effects .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics for this compound compared to other derivatives. This suggests potential for effective therapeutic use in clinical settings.
Q & A
Q. What are the optimal synthetic routes for N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including condensation of tetrahydroquinoline derivatives with acetylating agents. For example, reductive amination or nucleophilic substitution reactions under controlled pH and temperature (e.g., NaBH4 for reduction ). Purity is ensured via chromatographic techniques (HPLC, column chromatography) and spectroscopic validation (NMR, IR) . Yield optimization may require iterative adjustments to solvent polarity and reaction time .
Q. Which spectroscopic methods are most reliable for structural characterization of this compound?
X-ray crystallography provides definitive spatial arrangement data , while 1H/13C NMR confirms proton and carbon environments, particularly distinguishing acetamide carbonyl signals (~168-170 ppm) and tetrahydroquinoline ring protons . IR spectroscopy validates functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary assays are used to assess its biological activity?
Initial screening includes enzyme inhibition assays (e.g., RORγ inverse agonism ) and cell viability tests (MTT assay) to evaluate cytotoxicity. Binding affinity studies (SPR, ITC) and molecular docking simulations predict interactions with targets like quinoline-dependent enzymes .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC50 variability) be resolved?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Standardize protocols:
Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?
Structural modifications, such as introducing sulfonyl groups (to enhance solubility ) or fluorophenyl moieties (to improve metabolic stability ). Pharmacokinetic modeling predicts bioavailability, guiding dosage regimens. Microsomal stability assays (e.g., liver microsomes) assess metabolic degradation .
Q. How can computational methods aid in target identification?
Molecular dynamics simulations model ligand-receptor interactions (e.g., RORγ ligand-binding domain ). Chemoproteomics (e.g., affinity-based protein profiling) identifies off-target binding . QSAR analysis correlates structural features (e.g., logP, H-bond donors) with activity to prioritize derivatives .
Q. What experimental designs validate the compound's mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout of suspected targets (e.g., RORγ) to confirm pathway dependency .
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
- In vivo imaging (PET/CT with radiolabeled analogs) tracks biodistribution and target engagement .
Methodological Considerations
Q. How to address low yield in the final synthetic step?
- Optimize stoichiometry of acetylating agents (e.g., acetic anhydride) .
- Introduce protecting groups for reactive amines during intermediate steps .
- Use catalysts (e.g., DMAP) to accelerate acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
